N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide
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Overview
Description
N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxy-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Formation of Ethyl Chain: The alcohol is then converted to a bromide using phosphorus tribromide, followed by a nucleophilic substitution reaction with ethylamine to form the ethyl chain.
Formamide Formation: Finally, the amine group is reacted with formic acid to form the formamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of formamide derivatives with biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-amine
- N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-acetamide
- N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-benzamide
Uniqueness
N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The formamide group also provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-16-8-7-14(9-10-18-13-19)11-17(16)21-12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJFXBPUMLVOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68360-20-3 |
Source
|
Record name | N-(2-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHYL)-FORMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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